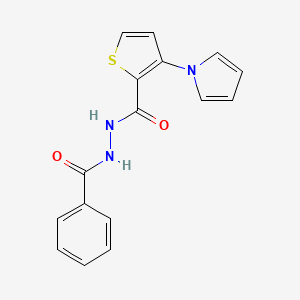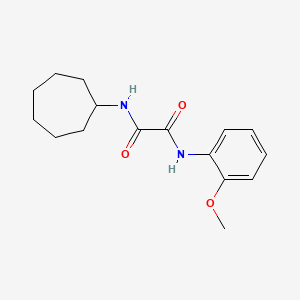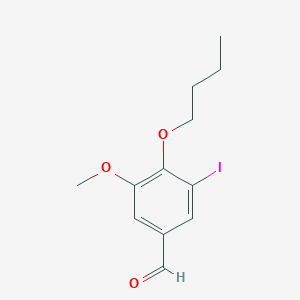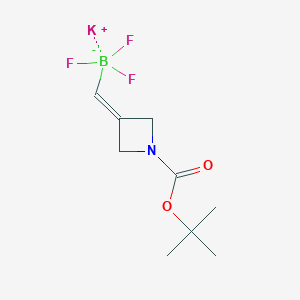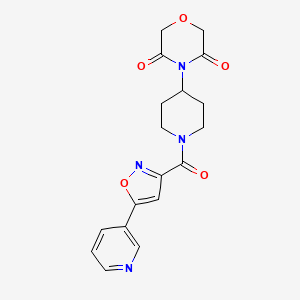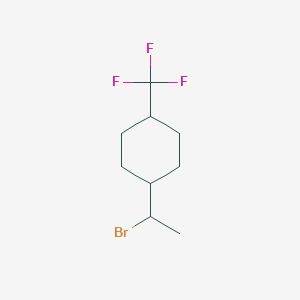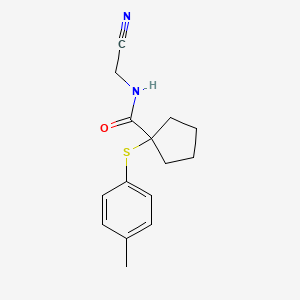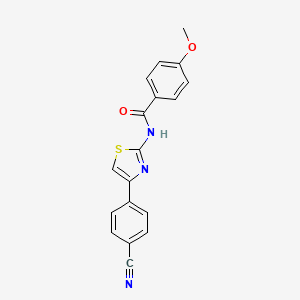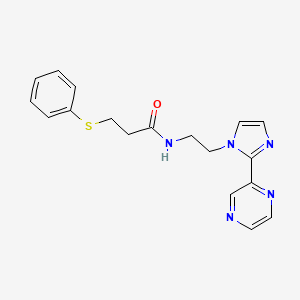![molecular formula C16H14F3N5O2 B2432132 N-((7-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-carboxamid CAS No. 2034418-67-0](/img/structure/B2432132.png)
N-((7-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N5O2 and its molecular weight is 365.316. The purity is usually 95%.
BenchChem offers high-quality N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Bemerkenswerterweise zeigte Verbindung 2e eine überlegene antibakterielle Aktivität, vergleichbar mit dem First-Line-Mittel Ampicillin .
- Beispiele hierfür sind Chlorpromazin (zur Behandlung von Psychosen), Captopril (zur Behandlung von Bluthochdruck), Delorazepam (zur Behandlung von Angstzuständen) und Isoniazid (zur Behandlung von Tuberkulose) .
- Das Verständnis seiner Reaktivität und möglicher Wege, wie z. B. die Bildung von N-Nitroso-Triazolopyrazin, ist für die Medikamentenentwicklung und -sicherheit relevant .
Antibakterielle Aktivität
Stickstoffhaltige Heterocyclen in der Medikamentenentwicklung
Bildungsweg von N-Nitroso-Triazolopyrazin
Synthetische Methodik
Zusammenfassend lässt sich sagen, dass diese faszinierende Verbindung vielversprechend in der antibakteriellen Forschung ist, die Vielseitigkeit von stickstoffhaltigen Heterocyclen aufzeigt und weitere Untersuchungen in der Medikamentenentwicklung verdient. Seine einzigartige Struktur bietet eine Grundlage für innovative Anwendungen in verschiedenen wissenschaftlichen Bereichen. 🌟🔬
Wirkmechanismus
Target of Action
Similar compounds with atriazolo pyrazine core have been reported to exhibit significant antibacterial and anticancer activities . Therefore, it is plausible that this compound may also interact with targets related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial and anticancer activities of similar compounds, it can be hypothesized that this compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of bacterial growth or cancer cell proliferation .
Biochemical Pathways
Given the potential antibacterial and anticancer activities, it is likely that this compound affects pathways related to cell division and growth .
Pharmacokinetics
The compound’smolecular weight (383.755 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.
Result of Action
Based on the reported antibacterial and anticancer activities of similar compounds, it can be hypothesized that this compound may lead to the inhibition of bacterial growth or cancer cell proliferation .
Biochemische Analyse
Biochemical Properties
Triazole compounds, including N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors This allows them to play a role in various biochemical reactions
Cellular Effects
Triazole derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound are not documented in the literature.
Eigenschaften
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c17-16(18,19)9-5-6-24-12(7-9)21-22-13(24)8-20-15(25)14-10-3-1-2-4-11(10)26-23-14/h5-7H,1-4,8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWINWRQXGWJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)
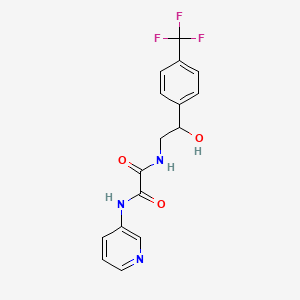
![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)
![N-[3-(2-Methylpyrimidin-4-yl)phenyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2432053.png)
